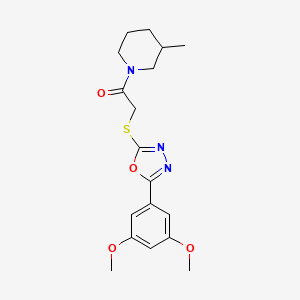

2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone

Description

This compound features a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position, connected via a thioether (-S-) linkage to a 3-methylpiperidin-1-yl ethanone moiety. The oxadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the 3,5-dimethoxy groups enhance lipophilicity and electron-donating properties.

Properties

IUPAC Name |

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-12-5-4-6-21(10-12)16(22)11-26-18-20-19-17(25-18)13-7-14(23-2)9-15(8-13)24-3/h7-9,12H,4-6,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJIDUNIHJWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 366.45 g/mol. The structure features an oxadiazole ring that is known for conferring diverse biological activities due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 0.016 μg/mL for derivatives containing similar structures, suggesting strong potential as an antimycobacterial agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects. For instance, it was found to inhibit cell proliferation and induce apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231 when used in combination with conventional chemotherapeutics like doxorubicin . The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and survival.

Anti-inflammatory Effects

The anti-inflammatory activity of the compound has also been documented. It has been shown to reduce the production of pro-inflammatory cytokines in various models, potentially through the inhibition of NF-kB signaling pathways. This suggests a promising role in treating inflammatory diseases .

The biological activities are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.

- Receptor Modulation : Interaction with various cellular receptors can lead to altered signaling pathways that affect cell survival and inflammation.

- Reactive Oxygen Species (ROS) Management : Some derivatives have been shown to modulate oxidative stress responses within cells, contributing to their anticancer and antimicrobial effects .

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the effectiveness of oxadiazole derivatives against breast cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM when combined with doxorubicin .

- Antimicrobial Efficacy : A series of experiments measured the MIC against Mycobacterium tuberculosis, indicating that modifications to the oxadiazole structure can enhance antimicrobial potency .

- Inflammation Models : In vivo studies using animal models of inflammation showed that treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features

Key structural analogs (Table 1) share core motifs such as oxadiazole/thiadiazole rings, thioether linkages, or piperidine derivatives:

Key Observations :

- The target compound’s 3,5-dimethoxyphenyl group increases steric bulk and electron density compared to non-substituted phenyl analogs (e.g., 790263-38-6).

Physicochemical Properties

Variable-temperature NMR studies on piperidine-containing amides () reveal that substituents near the amide bond influence isomerization energy barriers (e.g., 67 kJ·mol⁻¹ for a related compound).

Lipophilicity and Solubility :

- The 3,5-dimethoxy groups increase logP compared to non-polar analogs like 348146-30-3.

- Thioether bridges may reduce aqueous solubility relative to oxygen-linked analogs (e.g., 796108-74-2 in ).

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step pathways, including cyclocondensation of intermediates and functionalization via thiol-alkylation. For example, analogous oxadiazole-thiol intermediates are reacted with sodium monochloroacetate in aqueous medium to form thioether linkages, followed by acidification (e.g., acetic acid) to isolate the target compound . Yield optimization strategies include:

- Temperature control : Refluxing intermediates in methanol or ethanol to stabilize reactive species .

- Catalyst use : Anhydrous magnesium chloride or potassium carbonate to enhance reaction efficiency .

- Purification : Recrystallization from methanol or ethyl acetate improves purity (>95% by HPLC) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- 1H NMR : Assigns protons in the 3-methylpiperidinyl and dimethoxyphenyl groups (δ 1.2–3.5 ppm for piperidine; δ 3.8–6.9 ppm for aromatic protons) .

- IR spectroscopy : Identifies thioether (C-S, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .

- Chromatography-mass spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

Advanced: How can molecular modeling predict the biological activity of this compound, and what limitations exist?

Answer:

Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to target proteins (e.g., microbial enzymes). For example, oxadiazole derivatives show antimicrobial activity via inhibition of bacterial DNA gyrase . Limitations :

- Force field accuracy : Assumptions in van der Waals interactions may misrepresent binding kinetics .

- Solvent effects : Models often neglect aqueous degradation pathways, which may overestimate in vitro activity .

Advanced: How do experimental design limitations (e.g., sample degradation) impact data interpretation in stability studies?

Answer:

Sample degradation during prolonged data collection (e.g., organic compound breakdown over 9 hours) can skew results. Mitigation strategies include:

- Temperature control : Continuous cooling to slow degradation .

- Real-time monitoring : Use of hyphenated techniques (e.g., HPLC-UV/MS) to track stability .

- Matrix stabilization : Adding antioxidants (e.g., BHT) to wastewater matrices .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

- Dynamic NMR : Resolves rotational isomers in piperidinyl groups by analyzing temperature-dependent splitting .

- 2D-COSY/HSQC : Assigns overlapping aromatic protons in dimethoxyphenyl rings .

- Isotopic labeling : 13C-enriched samples clarify ambiguous carbon environments in oxadiazole cores .

Advanced: How can crystallographic data inform structure-activity relationships (SAR) for derivatives?

Answer:

Single-crystal X-ray diffraction (e.g., CCDC data) reveals:

- Conformational rigidity : The oxadiazole-thioether linkage adopts a planar configuration, enhancing π-π stacking with biological targets .

- Hydrogen bonding : Methoxy groups form H-bonds with active site residues (e.g., in kinase inhibitors) .

Advanced: What synthetic challenges arise from light-sensitive intermediates, and how are they managed?

Answer:

Thiol intermediates (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) are prone to oxidation. Solutions include:

- Light exclusion : Foil-covered reaction vessels .

- Inert atmosphere : Nitrogen purging during alkylation steps .

- Immediate use : Avoid storage of intermediates; proceed to next step within 24 hours .

Advanced: How can researchers validate the reproducibility of synthesis protocols across labs?

Answer:

- Detailed SOPs : Specify molar ratios (e.g., 1:1.2 thiol:alkylating agent) and reaction times .

- Inter-lab comparisons : Round-robin testing with shared intermediates (e.g., 3-methylpiperidine derivatives) .

- Analytical benchmarks : Purity thresholds (≥95% by HPLC) and spectral libraries for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.